1-Oxa-4-azaspiro[5.5]undecan-5-one
CAS No.:
Cat. No.: VC19920527
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO2 |
|---|---|
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 1-oxa-4-azaspiro[5.5]undecan-5-one |
| Standard InChI | InChI=1S/C9H15NO2/c11-8-9(12-7-6-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11) |
| Standard InChI Key | RRELRXKYMSNLBT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)C(=O)NCCO2 |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 1-Oxa-4-azaspiro[5.5]undecan-5-one defines its molecular architecture:
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Spiro Junction: The "spiro[5.5]" designation indicates two fused rings, each with five members, connected at a single atom.
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Heteroatoms: The "1-oxa" term specifies an oxygen atom in the first ring, while "4-aza" denotes a nitrogen atom at position 4 in the second ring.
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Ketone Group: The "5-one" suffix identifies a carbonyl group at position 5 of the undecan backbone.
Comparative analysis with structurally related compounds reveals key similarities. For instance, 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one (C₁₁H₁₉NO₂) shares the same spiro core but includes methyl substituents at position 2. Similarly, 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride (C₉H₁₆ClNO₂) features a nitrogen atom at position 9 and a hydrochloride salt . These variants highlight the adaptability of the spiro scaffold for functional group modifications.
Synthetic Approaches
While no direct synthesis of 1-Oxa-4-azaspiro[5.5]undecan-5-one is documented, methodologies for analogous spiro compounds suggest viable routes. A common strategy involves cyclization reactions to form the spiro junction. For example, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives are synthesized via a multi-step process involving:
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Ring Formation: Cyclization of amino alcohols or ketones using dehydrating agents .
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Functionalization: Introduction of aryl or alkyl groups through nucleophilic substitution or coupling reactions .
In the case of 1-Oxa-4-azaspiro[5.5]undecan-5-one, a plausible pathway could involve:
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Step 1: Condensation of a γ-lactone with a nitrogen-containing precursor to form the spiro core.
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Step 2: Oxidation at position 5 to introduce the ketone moiety.
Physicochemical Properties
The compound’s properties can be extrapolated from related structures:
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Polarity: The presence of oxygen and nitrogen atoms enhances hydrophilicity, though the spiro structure may reduce solubility compared to linear analogs .
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logP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Stability: Spirocyclic systems generally exhibit high conformational stability, resisting ring-opening under physiological conditions .
Pharmacological Relevance
Spirocyclic compounds are prized in drug discovery for their ability to mimic bioactive conformations. Although direct data on 1-Oxa-4-azaspiro[5.5]undecan-5-one is lacking, studies on analogs reveal promising activities:
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μ-Opioid Receptor (MOR) Agonism: 4-Aryl-1-oxa-4,9-diazaspiro derivatives demonstrate potent MOR binding (Kᵢ = 3–57 nM) and analgesic efficacy in murine models .
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σ₁ Receptor Antagonism: Dual activity (MOR agonism/σ₁ antagonism) has been linked to reduced side effects like constipation compared to pure opioids .
These findings suggest that 1-Oxa-4-azaspiro[5.5]undecan-5-one could serve as a scaffold for developing dual-target analgesics, pending functional group optimization.
Future Directions
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Synthetic Optimization: Explore novel cyclization techniques to improve yield and purity.
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Pharmacological Profiling: Screen for activity at opioid, sigma, and adrenergic receptors.
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Toxicokinetics: Assess metabolic stability, CYP inhibition, and in vivo toxicity.
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